Phosphazene base P1-t-Oct

Description

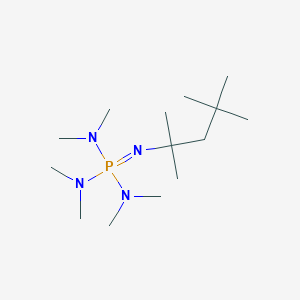

Structure

3D Structure

Properties

IUPAC Name |

N-[bis(dimethylamino)-(2,4,4-trimethylpentan-2-ylimino)-λ5-phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H35N4P/c1-13(2,3)12-14(4,5)15-19(16(6)7,17(8)9)18(10)11/h12H2,1-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCJCKAURXOQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)N=P(N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H35N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408011 | |

| Record name | Phosphazene base P1-t-Oct | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161118-69-0 | |

| Record name | Phosphazene base P1-t-Oct | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphazene base P1-t-Oct | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

P1-t-Oct Phosphazene Base: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the P1-t-Oct phosphazene base, a powerful and versatile tool in modern chemistry. Intended for researchers, scientists, and professionals in drug development, this document will delve into the fundamental properties, applications, and practical considerations of this unique superbase. We will move beyond a simple recitation of facts to provide a causal understanding of its utility, grounded in established scientific principles and supported by authoritative references.

Core Identity and Physicochemical Properties of P1-t-Oct Phosphazene Base

P1-t-Oct phosphazene base, systematically named tert-Octylimino-tris(dimethylamino)phosphorane, is a monomeric (P1) phosphazene base. These bases are a class of extremely strong, non-ionic, and non-charged nitrogen bases.[1] The defining structural feature is a phosphorus-nitrogen double bond at the core of a highly basic iminophosphorane moiety.

The sterically demanding tert-octyl group and the three dimethylamino substituents create a unique chemical environment that dictates its reactivity and physical characteristics. This steric hindrance is a key design element, controlling its accessibility and contributing to its non-nucleophilic character in many applications.

Table 1: Key Physicochemical Data for P1-t-Oct Phosphazene Base

| Property | Value | Source(s) |

| CAS Number | 161118-69-0 | |

| Molecular Weight | 290.43 g/mol | |

| Empirical Formula | C₁₄H₃₅N₄P | |

| Synonym | tert-Octylimino-tris(dimethylamino)phosphorane | [2] |

| Physical Form | Liquid | |

| Boiling Point | 68 °C at 0.05 mmHg | [3] |

| Refractive Index | n20/D 1.474 |

The Principle of Basicity and Mechanistic Action

Phosphazene bases represent a significant leap in basicity compared to traditional amine bases like DBU or DBN. The exceptional basicity arises from the stabilization of the protonated form. Upon protonation at the imino nitrogen, the positive charge is effectively delocalized through resonance across the P-N backbone and the ancillary nitrogen atoms.

The choice of a phosphazene base, and specifically a P1-t-Oct variant, is often driven by the need for a strong, yet non-nucleophilic, base that is soluble in a range of organic solvents. This allows for deprotonation of very weakly acidic protons without the complications of nucleophilic attack on electrophilic centers in the substrate, a common side reaction with ionic bases like alkoxides or organolithium reagents.

Figure 1: Logical relationship between the deprotonation mechanism of P1-t-Oct phosphazene base and its resulting advantages in chemical synthesis.

Applications in Research and Development

The unique combination of high basicity, low nucleophilicity, and good solubility makes P1-t-Oct a powerful reagent in a variety of synthetic transformations.[4]

Organic Synthesis

In organic synthesis, P1-t-Oct serves as a highly effective base for a range of reactions.[4] Its ability to generate "naked" anions in situ under mild conditions can lead to cleaner reactions, enhanced reaction rates, and higher yields. This is particularly valuable in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), where minimizing side products is critical.[4]

Example Applications:

-

Alkylation and Acylation Reactions: Efficient deprotonation of carbon and heteroatom acids to facilitate subsequent reactions.

-

Elimination Reactions: Promoting E2 eliminations where a strong, non-nucleophilic base is required.

-

Rearrangements: Catalyzing base-mediated molecular rearrangements.

Polymer Chemistry

P1-t-Oct and related phosphazene bases are used as catalysts or initiators in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone.[5] The mechanism often involves the activation of an alcohol initiator through hydrogen bonding, which then attacks the monomer.[5] This organocatalytic approach allows for the synthesis of polyesters with predictable molecular weights and narrow polydispersities, which is crucial for developing advanced polymers with specific properties like thermal stability and mechanical strength.[4][5]

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone

-

Preparation: All glassware is rigorously dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen. The monomer (ε-caprolactone) and initiator (e.g., benzyl alcohol) are dried over calcium hydride and distilled under reduced pressure. The P1-t-Oct phosphazene base is used as received and handled under an inert atmosphere.

-

Reaction Setup: In a nitrogen-filled glovebox, a dried Schlenk flask is charged with the desired amount of ε-caprolactone and benzyl alcohol.

-

Initiation: The P1-t-Oct catalyst is added via syringe. The molar ratio of monomer to initiator to catalyst is carefully controlled to target a specific polymer molecular weight.

-

Polymerization: The flask is sealed and placed in a thermostated oil bath at the desired reaction temperature (e.g., room temperature or slightly elevated). The reaction is stirred for a predetermined time.

-

Termination and Purification: The reaction is quenched by the addition of a weak acid (e.g., benzoic acid). The resulting polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated into a non-solvent (e.g., cold methanol).

-

Characterization: The purified polymer is dried under vacuum until a constant weight is achieved. The molecular weight and polydispersity are determined by gel permeation chromatography (GPC), and the structure is confirmed by ¹H NMR spectroscopy.

Figure 2: A typical experimental workflow for the P1-t-Oct catalyzed ring-opening polymerization of a cyclic ester.

Pharmaceutical Development

In the context of drug development, P1-t-Oct's utility extends beyond the synthesis of APIs.[4] Its properties can be leveraged in formulation science, for example, in optimizing the solubility and bioavailability of drug candidates.[4] Furthermore, its role as a stable and powerful base makes it suitable for processes that must be robust and reproducible, a key requirement in pharmaceutical manufacturing.

Safety and Handling

P1-t-Oct phosphazene base is a corrosive material and must be handled with appropriate personal protective equipment (PPE), including faceshields, gloves, and goggles. It is classified as Skin Corrosion Category 1B, causing severe skin burns and eye damage. The compound is also hygroscopic and should be handled and stored under an inert atmosphere to prevent degradation and reaction with moisture.

Conclusion

The P1-t-Oct phosphazene base is more than just a strong base; it is a precision tool for the modern chemist. Its unique combination of extreme basicity, steric hindrance, and solubility in organic media provides solutions to long-standing challenges in organic synthesis and polymer chemistry. For professionals in drug development, its efficiency and the clean reaction profiles it promotes are of significant value, from early-stage API synthesis to potential applications in formulation. A thorough understanding of its properties and mechanism of action, as outlined in this guide, is the first step toward harnessing its full potential in the laboratory and beyond.

References

-

Phosphazene base P1-t-Oct = 97.0 161118-69-0 - Sigma-Aldrich.

-

This compound = 97.0 161118-69-0 - Sigma-Aldrich.

-

This compound = 97.0 161118-69-0 - Sigma-Aldrich.

-

Phosphazene base - Sigma-Aldrich.

-

This compound = 97.0 161118-69-0 - Sigma-Aldrich (JP).

-

This compound = 97.0 161118-69-0 - Sigma-Aldrich (DE).

-

This compound - Chem-Impex.

-

This compound = 97.0 161118-69-0 - Sigma-Aldrich.

-

This compound >=97.0%; CAS No.: 161118-69-0 - Sigma-Aldrich.

-

Phosphazene base P1-t-Bu-tris(tetramethylene) = 97.0 NT 161118-67-8 - Sigma-Aldrich.

-

Phosphazene Bases - Sigma-Aldrich.

-

This compound, >=97.0% - Lab Supplies.

-

Phosphazene base P1-t-Bu = 97.0 GC 81675-81-2 - Sigma-Aldrich.

-

Phosphazene base P1-t-Bu - Santa Cruz Biotechnology.

-

Phosphazene base P1-t-Bu = 97.0 GC 81675-81-2 - Sigma-Aldrich.

-

Phosphazene Bases: A New Category of Organocatalysts for the Living Ring-Opening Polymerization of Cyclic Esters | Request PDF - ResearchGate.

-

This compound | CAS 161118-69-0 | SCBT.

-

(PDF) Phosphazene superbase P4-t-Bu: a versatile and efficient catalyst in morden organic synthesis - ResearchGate.

-

P4-t-Bu - Wikipedia.

-

Phosphazene base P1-t-Bu-tris(tetramethylene) = 97.0 NT 161118-67-8 - Sigma-Aldrich.

-

Phosphazene base P4-t-Bu 0.8M hexane 111324-04-0 - Sigma-Aldrich.

Sources

Synthesis and characterization of Phosphazene base P1-t-Oct

An In-Depth Technical Guide to the Synthesis and Characterization of Phosphazene Base P1-t-Oct

Abstract

This technical guide provides a comprehensive overview of the this compound, also known as tert-Octylimino-tris(dimethylamino)phosphorane. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, purification, and in-depth characterization of this powerful, non-ionic, and sterically hindered superbase. We explore the causality behind the synthetic strategies and analytical methodologies, offering field-proven insights into its properties and applications in modern organic synthesis. The protocols herein are presented as self-validating systems, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The P1 Phosphazene Class of Superbases

Phosphazene bases are a class of exceptionally strong, yet charge-neutral, organic bases. Their remarkable basicity, often orders of magnitude greater than conventional amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Proton Sponge, stems from the unique P=N bond core.[1] Upon protonation, the positive charge is effectively delocalized across the phosphorus and multiple nitrogen atoms, leading to a highly stabilized conjugate acid.

These bases are categorized by the number of phosphazene units, from monomeric (P1) to dimeric (P2) and tetrameric (P4) structures.[1][2][3][4] P1-t-Oct belongs to the monomeric P1 class, which offers a balance of high basicity and significant steric hindrance, conferred by the bulky tert-octyl group.[3] This combination of properties makes P1-t-Oct an invaluable tool in organic synthesis, particularly for reactions requiring a strong, non-nucleophilic base that exhibits high solubility in common organic solvents.[1] Its applications are extensive, including the deprotonation of very weak carbon acids, promoting challenging alkylation and acylation reactions, and catalyzing various condensation and silylation processes where traditional ionic bases may fail or lead to undesirable side reactions.[1]

Synthesis of P1-t-Oct

The synthesis of P1 phosphazene bases is most effectively achieved through a modified Staudinger reaction, often referred to as the Schwesinger method. This approach involves the reaction of a phosphine with an azide to form a phosphazide intermediate, which then eliminates nitrogen gas to yield the desired phosphazene. A more direct and common laboratory-scale synthesis involves the reaction of an appropriate phosphorus(V) precursor with the desired primary amine.

The causality behind this choice of synthetic route is rooted in efficiency and atom economy. The reaction of a reactive chloro-phosphonium intermediate with the primary amine (tert-octylamine) provides a direct and high-yielding pathway to the target molecule, avoiding the need to handle potentially unstable azide precursors.

Experimental Protocol: Synthesis of P1-t-Oct

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Phosphorus pentachloride (PCl₅)

-

Hexamethyldisilazane (HMDS)

-

Dichloromethane (DCM), anhydrous

-

tert-Octylamine

-

Triethylamine (TEA), anhydrous

-

Dimethylamine solution (2.0 M in THF)

-

Diethyl ether, anhydrous

-

Pentane, anhydrous

-

Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon manifold)

Step-by-Step Procedure:

-

Preparation of the Chloro-Phosphonium Salt Precursor:

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend phosphorus pentachloride (1.0 eq.) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add hexamethyldisilazane (1.0 eq.) dropwise to the stirred suspension. The solid PCl₅ will gradually dissolve.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure complete formation of the reactive intermediate, Cl₃P=NSiMe₃.

-

-

Reaction with tert-Octylamine:

-

Cool the solution back to 0 °C.

-

In a separate flask, prepare a solution of tert-octylamine (1.0 eq.) and anhydrous triethylamine (2.0 eq.) in anhydrous dichloromethane.

-

Add the amine solution dropwise to the cold chloro-phosphonium salt solution. A precipitate of triethylammonium chloride will form.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

-

Formation of the Phosphazene:

-

Cool the reaction mixture to 0 °C.

-

Slowly add a 2.0 M solution of dimethylamine in THF (6.0 eq.) to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture under inert atmosphere to remove the precipitated ammonium salts.

-

Wash the filter cake with anhydrous diethyl ether.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation).

-

The crude residue is then purified by vacuum distillation (Kugelrohr) to yield P1-t-Oct as a colorless liquid. The literature boiling point is 68 °C at 0.05 mmHg.[2][3][4]

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for P1-t-Oct phosphazene base.

Characterization of P1-t-Oct

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized P1-t-Oct. A combination of physical property measurements and spectroscopic analysis provides a complete profile of the molecule.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of P1-t-Oct.

| Property | Value | Source(s) |

| Chemical Name | tert-Octylimino-tris(dimethylamino)phosphorane | |

| CAS Number | 161118-69-0 | [2][5] |

| Molecular Formula | C₁₄H₃₅N₄P | [2][5] |

| Molecular Weight | 290.43 g/mol | [2][5] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 68 °C @ 0.05 mmHg | [2][3][4] |

| Refractive Index (n²⁰/D) | 1.474 | [3][4] |

Spectroscopic Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. ¹H, ¹³C, and ³¹P NMR experiments provide detailed information about the molecular framework, connectivity, and the electronic environment of the phosphorus atom.

-

Protocol:

-

Prepare a sample by dissolving ~10-20 mg of P1-t-Oct in 0.5 mL of a deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube. Benzene-d6 is often preferred as it provides better signal resolution for the alkyl and N-methyl groups.

-

Acquire a ¹H NMR spectrum. Note the chemical shifts (δ), integration values, and coupling patterns (multiplicity).

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of all unique carbon atoms.

-

Acquire a proton-decoupled ³¹P NMR spectrum. Note the chemical shift of the single phosphorus signal.

-

-

Expected Spectroscopic Data:

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~3.0 - 3.2 | Doublet (³J(P,H) ≈ 10 Hz) | 18H, -N(CH ₃)₂ |

| ~1.5 - 1.7 | Singlet | 2H, -CH ₂-C(CH₃)₃ | |

| ~1.1 - 1.3 | Singlet | 6H, -C(CH ₃)₂-CH₂- | |

| ~0.9 - 1.1 | Singlet | 9H, -CH₂-C(CH ₃)₃ | |

| ³¹P NMR | ~10 - 20 | Singlet | 1P, P =N |

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Rationale: FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[6] For P1-t-Oct, the most informative absorption is the P=N double bond stretch.

-

Protocol:

-

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2850 | C-H Stretch | Alkyl groups (-CH₃, -CH₂) |

| ~1470 | C-H Bend | Alkyl groups |

| 1350-1300 | P=N Stretch | Phosphazene core |

| 1200-1000 | C-N Stretch | Dimethylamino groups |

3. Mass Spectrometry (MS)

-

Rationale: Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

-

Protocol:

-

Prepare a dilute solution of P1-t-Oct in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive ion mode.

-

Identify the molecular ion peak.

-

-

Expected Result:

-

ESI-MS: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 291.44.

-

HRMS: Calculated exact mass for [C₁₄H₃₆N₄P]⁺: 291.2725. The measured value should be within ±5 ppm of the calculated value.

-

Applications in Organic Synthesis

The utility of P1-t-Oct is defined by its strong basicity combined with low nucleophilicity and high organic solubility. This profile allows it to mediate reactions that are difficult or impossible with conventional bases.

Key Application Areas:

-

Deprotonation of Weakly Acidic Substrates: P1-t-Oct can efficiently deprotonate substrates with high pKa values, such as terminal alkynes, active methylene compounds, and even some functionalized arenes.

-

Anion Generation: It is highly effective for generating highly reactive "naked" anions in situ, as the bulky, non-coordinating phosphazenium counterion does not strongly associate with the anion.[1]

-

Catalysis: It serves as an excellent catalyst for a range of transformations including:

-

Michael Additions: Promoting the addition of weak carbon nucleophiles to α,β-unsaturated systems.

-

Alkylation Reactions: Facilitating the selective mono-alkylation of active methylene compounds.

-

Wittig-type Reactions: Deprotonation of phosphonium salts to generate ylides.

-

Silylation of Alcohols: Catalyzing the protection of sterically hindered alcohols with silylating agents.

-

Illustrative Reaction Mechanism: Deprotonation and Alkylation

Caption: General mechanism of P1-t-Oct mediated deprotonation-alkylation.

Safety and Handling

P1-t-Oct is a corrosive and hazardous chemical that requires stringent safety precautions.

-

Hazard Classification: Skin Corrosion 1B (H314).[4] Causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always use a face shield, chemical-resistant goggles, impervious gloves (e.g., nitrile or neoprene), and a lab coat.[4] Work must be conducted in a certified chemical fume hood.

-

Handling: P1-t-Oct is hygroscopic and air-sensitive.[1] It should be handled under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture and carbon dioxide. Use syringes and Schlenk techniques for transfers.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.

References

- Verkade base - Grokipedia. (URL: )

-

Verkade base - Wikipedia. (URL: [Link])

-

Raab, V., et al. Design of novel uncharged organic superbases: Merging basicity and functionality. FULIR. (URL: [Link])

-

Non-nucleophilic Brønsted-Lowry Superbases - Chemistry LibreTexts. (2023). (URL: [Link])

-

Synthesis of Phosphazene-Containing, Bisphenol A-Based Benzoxazines and Properties of Corresponding Polybenzoxazines - MDPI. (2021). (URL: [Link])

-

¹H‐NMR spectrum of P1 (bottom) and P1O (P1 + Phosgene) in CHCl3 medium. - ResearchGate. (URL: [Link])

-

Different routes for the synthesis of cyclic phosphazenes. - ResearchGate. (URL: [Link])

-

How to Interpret FTIR Results: A Beginner's Guide - AZoM. (2025). (URL: [Link])

- Process for preparing phosphonium salts - Google P

-

Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives - PMC - NIH. (2023). (URL: [Link])

- Table of Characteristic IR Absorptions. (URL: )

-

Process for the preparation of phosphonium salts - European Patent Office. (URL: [Link])

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - MDPI. (2020). (URL: [Link])

-

Efficient late-stage synthesis of quaternary phosphonium salts from organothianthrenium salts via photocatalysis - Chemical Communications (RSC Publishing). (URL: [Link])

-

NMR Spectroscopy - Chemistry LibreTexts. (2022). (URL: [Link])

-

Guide to FT-IR Spectroscopy | Bruker. (URL: [Link])

-

FTIR and FT-PL Spectroscopic Analysis of TPV Materials and Devices - NREL. (1998). (URL: [Link])

-

Photoenzymatic Catalysis - Using Light to Reveal New Enzyme Functions - YouTube. (2022). (URL: [Link])

-

FTIR SPECTROSCOPY REFERENCE GUIDE - Agilent. (URL: [Link])

-

YouTube. (2021). (URL: [Link])

-

r/Edexcel - Reddit. (2017). (URL: [Link])

-

SVNIT, Surat. (URL: [Link])

-

Lec 47 Solid Catalyzed Reaction - YouTube. (2023). (URL: [Link])

-

15.6a Interpreting NMR Example 1 | Organic Chemistry - YouTube. (2018). (URL: [Link])

-

Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18 - YouTube. (2020). (URL: [Link])

-

Project Y - Wikipedia. (URL: [Link])

-

How To Label NMR Spectra - YouTube. (2020). (URL: [Link])

-

Lexicon - John Conway's Game of Life. (URL: [Link])

Sources

Unveiling the Potency: A Technical Guide to the Basicity of P1-t-Oct Phosphazene Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P1-t-Oct phosphazene base, chemically known as tert-octylimino-tris(dimethylamino)phosphorane, stands as a prominent member of the Schwesinger superbases. These non-ionic, sterically hindered nitrogenous bases have carved a significant niche in modern organic synthesis, enabling reactions that are otherwise challenging with conventional bases. This in-depth technical guide provides a comprehensive exploration of the core principles governing the exceptional basicity of P1-t-Oct. We will delve into the structural attributes that contribute to its potency, methods for quantifying its basicity, and the practical implications of its unique properties in synthetic chemistry. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively harness the synthetic potential of this powerful organocatalyst.

Introduction to Phosphazene Superbases: A Paradigm of Non-Ionic Basicity

Phosphazene bases are a class of organophosphorus compounds characterized by a phosphorus-nitrogen double bond (P=N). Their remarkable basicity, which can surpass that of many traditional ionic and non-ionic bases, stems from the unique electronic and structural features of the phosphazene core. Unlike ionic bases such as alkali metal hydrides or amides, phosphazene bases are neutral molecules, rendering them soluble in a wide range of organic solvents, from nonpolar hydrocarbons to polar aprotic media.

The P1 designation in P1-t-Oct signifies a monomeric phosphazene, containing a single phosphorus atom. The general structure of a P1 phosphazene consists of an imino group double-bonded to a phosphorus atom, which is further substituted with three amino groups. This arrangement is pivotal to their high basicity, as we will explore in detail.

The Molecular Architecture of P1-t-Oct: Deconstructing the Sources of Basicity

The extraordinary basicity of P1-t-Oct is not coincidental but rather a direct consequence of its meticulously designed molecular structure. Several key features act in concert to create a highly reactive yet sterically shielded proton acceptor.

The Phosphazene Core: A Powerful Proton Sponge

The fundamental source of basicity in P1-t-Oct lies in the imino nitrogen of the P=N double bond. Upon protonation, this nitrogen atom becomes the center of a delocalized positive charge, which is exceptionally well-stabilized through resonance. The three dimethylamino groups attached to the phosphorus atom play a crucial role in this stabilization. Their nitrogen lone pairs effectively donate electron density to the phosphorus atom, which in turn delocalizes the positive charge of the protonated imino nitrogen across the entire P(NMe2)3 moiety. This extensive charge delocalization significantly lowers the energy of the conjugate acid, thereby dramatically increasing the basicity of the parent molecule.

Diagram: Resonance Stabilization in Protonated P1-t-Oct

Caption: Resonance delocalization of the positive charge in the conjugate acid of P1-t-Oct.

The Role of the tert-Octyl Group: Steric Hindrance and Lipophilicity

The bulky tert-octyl group attached to the imino nitrogen serves two primary purposes:

-

Steric Shielding: The large steric profile of the tert-octyl group effectively shields the basic nitrogen atom. This steric hindrance minimizes the nucleophilicity of the base, preventing it from participating in unwanted side reactions such as alkylation or acylation. This high basicity/low nucleophilicity profile is a hallmark of Schwesinger superbases and is critical for their utility in clean and selective chemical transformations.

-

Enhanced Solubility: The lipophilic nature of the tert-octyl group contributes to the excellent solubility of P1-t-Oct in a wide array of nonpolar organic solvents, such as hexane, toluene, and tetrahydrofuran (THF).[1] This property is advantageous for reactions involving substrates with poor solubility in more polar media.

Quantifying the Basicity of P1-t-Oct: A Multi-faceted Approach

Directly measuring the pKa of extremely strong bases like P1-t-Oct presents significant experimental challenges. However, we can confidently place its basicity within a well-defined range through a combination of gas-phase basicity data, comparisons with structurally similar compounds, and established trends within the phosphazene family.

Gas-Phase Basicity: An Intrinsic Measure of Potency

Gas-phase basicity (GB) is a measure of the intrinsic basicity of a molecule in the absence of solvent effects. It is defined as the negative of the Gibbs free energy change for the protonation reaction in the gas phase. A higher GB value indicates a stronger base.

Solution-Phase Basicity (pKa): Estimation and Context

The pKa of the conjugate acid of a base is a measure of its strength in a particular solvent. While an experimentally determined pKa for P1-t-Oct is not documented, we can estimate its approximate range based on the known pKa values of other phosphazene bases.

Monomeric P1 phosphazene bases are known to have pKa values in acetonitrile (MeCN) that are approximately 2-3 pKa units higher than that of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which has a pKa of 24.3 in MeCN.[1] This suggests an estimated pKa for P1-t-Oct in acetonitrile in the range of 26-27 .

Table 1: Comparison of Basicity Data for Selected Non-Ionic Bases

| Base | Structure | pKa in MeCN (approx.) | Gas-Phase Basicity (kJ/mol) |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | 24.3 | 1031.5 |

| P1-t-Oct | t-Oct-N=P(NMe₂)₃ | ~26-27 (estimated) | ~1058 (estimated) |

| P1-t-Bu | t-Bu-N=P(NMe₂)₃ | ~27 | 1058.0[2] |

| BEMP | 2-(tert-Butylimino)-2-(diethylamino)-1,3-dimethylperhydro-1,3,2-diazaphosphorine | 27.6 | 1071.2[2] |

Note: The pKa value for P1-t-Oct is an estimation based on established trends for P1 phosphazenes.

Experimental Protocols: Synthesis and Handling of P1-t-Oct

The synthesis of P1 phosphazenes typically involves the Staudinger reaction between a tertiary phosphine and an azide, followed by reaction with an amine. A general, illustrative protocol is provided below.

Illustrative Synthesis of a P1 Phosphazene Base

Diagram: General Synthetic Workflow for P1 Phosphazenes

Caption: A simplified workflow for the synthesis of P1 phosphazene bases.

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of tris(dimethylamino)phosphine in an anhydrous aprotic solvent (e.g., diethyl ether or THF).

-

Addition of the Azide: A solution of the corresponding alkyl azide (e.g., tert-octyl azide) in the same solvent is added dropwise to the phosphine solution at 0 °C.

-

Staudinger Reaction: The reaction mixture is stirred at room temperature for several hours to allow for the formation of the phosphazide intermediate. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Formation of the Iminophosphorane: The solvent is carefully removed under reduced pressure, and the resulting phosphazide is gently heated under a nitrogen atmosphere to induce the elimination of dinitrogen gas, yielding the crude P1 phosphazene base.

-

Purification: The crude product is purified by vacuum distillation to afford the pure P1-t-Oct as a colorless to pale yellow liquid.

Note: This is a generalized procedure. Specific reaction conditions, including temperature, reaction time, and purification methods, should be optimized based on the specific substrates and scale of the reaction. All manipulations should be carried out under an inert atmosphere due to the sensitivity of the reagents and product to moisture and air.

Applications in Organic Synthesis: Leveraging the Power of P1-t-Oct

The unique combination of high basicity, low nucleophilicity, and excellent solubility makes P1-t-Oct a versatile tool in a wide range of organic transformations, including:

-

Deprotonation of Weakly Acidic C-H Bonds: P1-t-Oct is capable of deprotonating a variety of carbon acids that are unreactive towards conventional bases, enabling the formation of carbanions for subsequent functionalization.

-

Enolate Formation: It serves as an excellent base for the generation of enolates from ketones, esters, and other carbonyl compounds, facilitating aldol reactions, alkylations, and other carbon-carbon bond-forming reactions.

-

Catalysis of Polymerization Reactions: P1-t-Oct can act as a catalyst or initiator for certain polymerization reactions.

-

Elimination Reactions: Its strong basicity promotes E2 elimination reactions to form alkenes from alkyl halides and other suitable substrates.

Conclusion

The P1-t-Oct phosphazene base is a powerful and versatile superbase whose exceptional reactivity is a direct result of its well-defined molecular architecture. The synergistic effects of the electron-donating tris(dimethylamino)phosphoranylidene group and the sterically demanding tert-octyl substituent create a highly basic yet non-nucleophilic reagent with broad applicability in modern organic synthesis. A thorough understanding of the principles governing its basicity, as outlined in this guide, is paramount for its effective and strategic implementation in the design and execution of complex synthetic routes in academic and industrial research, including the critical field of drug development.

References

-

Schwesinger, R., et al. (1993). Peralkylated Polyaminophosphazenes - Extremely Strong, Neutral Nitrogen Bases. Angewandte Chemie International Edition in English, 32(9), 1361-1363. [Link]

-

Kaljurand, I., et al. (2007). Experimental Gas-Phase Basicity Scale of Superbasic Phosphazenes. The Journal of Physical Chemistry A, 111(7), 1245–1250. [Link]

-

Kütt, A., et al. (2006). Basicity of some P1 phosphazenes in water and in aqueous surfactant solution. Organic & Biomolecular Chemistry, 4(11), 2100-2105. [Link]

Sources

The Unseen Hand: A Technical Guide to the P1-t-Oct Phosphazene Base in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of a base is a critical decision that can dictate the success or failure of a reaction. While traditional inorganic and organic bases have long been the workhorses of the field, the emergence of phosphazene superbases has opened new avenues for achieving high yields and selectivities under mild conditions. Among these, the P1-t-Oct phosphazene base, a sterically hindered, non-nucleophilic, and exceptionally strong neutral base, has carved a niche for itself in facilitating challenging transformations. This guide provides an in-depth exploration of the core mechanistic principles of P1-t-Oct and its practical application in organic reactions, offering insights for both seasoned researchers and those new to the field.

The Architecture of a Superbase: Understanding P1-t-Oct

The P1-t-Oct phosphazene base, systematically named tert-octylimino-tris(dimethylamino)phosphorane, possesses a unique molecular architecture that is the very source of its remarkable properties.[1][2] Its structure features a central phosphorus atom double-bonded to a nitrogen atom, which is, in turn, bonded to a bulky tert-octyl group. The phosphorus atom is also single-bonded to three dimethylamino groups.

The exceptional basicity of P1-t-Oct arises from the ability of the protonated form to extensively delocalize the positive charge across the P-N-P framework, a characteristic feature of phosphazene bases. This charge delocalization significantly stabilizes the conjugate acid, thereby shifting the equilibrium towards protonation and making the neutral base exceptionally strong.

The tert-octyl group, a large and branching alkyl substituent, imparts significant steric hindrance around the basic nitrogen center. This steric bulk is a key feature that renders the base non-nucleophilic, preventing it from participating in unwanted side reactions such as additions to electrophilic centers.[3][4] This combination of high basicity and low nucleophilicity is the hallmark of P1-t-Oct and its utility in organic synthesis.

The Core Mechanism of Action: Deprotonation and the "Naked" Anion

The primary role of P1-t-Oct in organic reactions is to act as a powerful proton abstractor. Its high basicity allows it to deprotonate a wide range of weakly acidic C-H, N-H, and O-H bonds that are inaccessible to conventional bases. The general mechanism can be visualized as follows:

Caption: General mechanism of P1-t-Oct action.

Upon deprotonation, a highly reactive carbanion, often referred to as a "naked" anion, is generated. The term "naked" signifies that the anion is poorly solvated and has a loosely associated counterion (the protonated P1-t-Oct). This lack of strong ion pairing enhances the nucleophilicity of the anion, making it exceptionally reactive towards electrophiles. The large, soft, and charge-delocalized nature of the protonated phosphazene cation contributes to this phenomenon.

The steric hindrance provided by the tert-octyl group plays a crucial role in this process. It not only prevents the base itself from acting as a nucleophile but can also influence the regioselectivity and stereoselectivity of reactions by directing the approach of the electrophile to the less hindered face of the "naked" anion.

A Case Study: The Darzens Condensation Facilitated by a P1-Phosphazene Base

The reaction involves the base-mediated condensation of an α-haloester with a ketone or an aldehyde. The high basicity of the P1-phosphazene base is crucial for the initial deprotonation of the α-haloester, forming a key enolate intermediate.

Caption: Catalytic cycle of a P1-phosphazene base in the Darzens condensation.

Experimental Protocol: Darzens Condensation using P1-t-Bu Phosphazene Base

The following protocol is adapted from a published procedure for the Darzens condensation of α-chloroesters with aldehydes, demonstrating the practical application of a P1-phosphazene base.

Materials:

-

Aldehyde (1.0 mmol)

-

α-Chloroester (1.2 mmol)

-

P1-t-Bu phosphazene base (1.2 mmol)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and anhydrous THF (3 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add the α-chloroester (1.2 mmol) to the solution.

-

Slowly add the P1-t-Bu phosphazene base (1.2 mmol) to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired α,β-epoxy ester.

Representative Data

The following table presents typical results obtained from the Darzens condensation of various aldehydes with an α-chloroester using a P1-phosphazene base as the catalyst.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | Ethyl 3-phenylglycidate | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)glycidate | 95 |

| 3 | 4-Methoxybenzaldehyde | Ethyl 3-(4-methoxyphenyl)glycidate | 88 |

| 4 | Cinnamaldehyde | Ethyl 3-styrylglycidate | 85 |

Note: The data presented here are representative and are based on reactions catalyzed by P1-t-Bu, a close structural and functional analog of P1-t-Oct.

Applications in Drug Development and Complex Molecule Synthesis

The unique reactivity profile of P1-t-Oct and related phosphazene bases makes them valuable tools in the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Their ability to generate highly reactive anions under mild conditions allows for the formation of carbon-carbon and carbon-heteroatom bonds that are often challenging to construct using traditional methods.

One notable application lies in the alkylation of heterocycles, which are common scaffolds in many drug molecules. The use of a strong, non-nucleophilic base like a P1-phosphazene can promote selective N-alkylation over O-alkylation in sensitive substrates, a common challenge in medicinal chemistry.

While specific examples detailing the use of P1-t-Oct in the synthesis of a marketed drug are not widely published, the utility of its close analogue, P1-t-Bu, in the synthesis of potential purinoceptor antagonists highlights the potential of this class of reagents in drug discovery. In this context, P1-t-Bu was used for the efficient N9-alkylation of adenine, a key step in the synthesis of these bioactive molecules.

Practical Considerations and Safety

As with any highly reactive reagent, proper handling and safety precautions are paramount when working with P1-t-Oct. It is a corrosive and moisture-sensitive liquid. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

The P1-t-Oct phosphazene base represents a powerful tool in the arsenal of the modern synthetic chemist. Its defining features—exceptional basicity, low nucleophilicity, and significant steric hindrance—enable a wide range of chemical transformations that are often difficult to achieve with conventional bases. By understanding the core mechanistic principles of deprotonation and the generation of highly reactive "naked" anions, researchers can harness the full potential of P1-t-Oct to construct complex molecular architectures with high efficiency and selectivity. As the demand for more sophisticated molecules in drug discovery and materials science continues to grow, the application of potent and selective reagents like P1-t-Oct is poised to play an increasingly important role in advancing these fields.

References

-

Diao, T.; et al. Phosphazene superbase P4-t-Bu: a versatile and efficient catalyst in morden organic synthesis. ResearchGate. 2023. [Link]

Sources

A Technical Guide to the Solubility of Phosphazene Base P1-t-Oct in Common Organic Solvents

Introduction: The Role of P1-t-Oct in Modern Synthesis

Phosphazene bases are a class of exceptionally strong, non-ionic, and sterically hindered organobases that have become indispensable tools in modern organic synthesis.[1][2] Among them, the monomeric phosphazene base P1-t-Oct, chemically known as tert-Octylimino-tris(dimethylamino)phosphorane, offers a unique combination of high basicity and stability, enabling a wide range of chemical transformations. Its utility spans from facilitating complex molecule synthesis to polymer chemistry and pharmaceutical development.[1] The efficacy of P1-t-Oct in any application is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile a critical prerequisite for reaction design, optimization, and scale-up.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility of P1-t-Oct. While specific quantitative solubility data is not extensively published, this guide synthesizes the known qualitative characteristics, explores the underlying molecular principles governing its solubility, and provides a detailed experimental protocol for determining precise solubility in any given organic solvent.

P1-t-Oct at a Glance:

| Property | Value |

| Chemical Name | tert-Octylimino-tris(dimethylamino)phosphorane |

| CAS Number | 161118-69-0 |

| Molecular Formula | C₁₄H₃₅N₄P |

| Molecular Weight | 290.43 g/mol |

| Appearance | Liquid[3] |

| Boiling Point | 68 °C at 0.05 mmHg[3] |

Part 1: Theoretical Principles of P1-t-Oct Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the two substances. For P1-t-Oct, its solubility is a result of its unique molecular structure.

P1-t-Oct is a non-ionic, charge-neutral molecule.[4] Its structure consists of a central pentavalent phosphorus atom double-bonded to a nitrogen atom, which is in turn bonded to a bulky tert-octyl group. The phosphorus is also single-bonded to three dimethylamino groups. This combination of a polar core (the P-N bonds) and large, nonpolar aliphatic groups (the tert-octyl and methyl groups) dictates its solubility profile. The large alkyl groups dominate the molecular surface, giving the molecule a significant nonpolar character. This allows for favorable van der Waals interactions with nonpolar and moderately polar solvents.

The bulky nature of the tert-octyl and dimethylamino groups also provides considerable steric hindrance around the basic nitrogen atom.[1] While this property is crucial for its chemical reactivity (making it a non-nucleophilic base), it also influences how the molecule packs and interacts with solvent molecules.

The following diagram illustrates the key molecular features of P1-t-Oct that influence its solubility.

Sources

The Unseen Architect: A Technical Guide to the Steric Hindrance Effects of the Tert-Octyl Group in P1-t-Oct

Abstract

In the landscape of modern organic synthesis and drug development, the meticulous control of reaction pathways is paramount. Non-ionic phosphazene bases, particularly the P1-class, have emerged as powerful tools for effecting chemical transformations under mild conditions. Within this class, the choice of the P1 substituent offers a subtle yet potent mechanism for tuning reactivity and selectivity. This technical guide delves into the profound influence of the tert-octyl group in the P1-t-Oct (tert-Octylimino-tris(dimethylamino)phosphorane) superbase. We will explore the nuanced interplay between the sheer bulk of this substituent and its impact on reaction kinetics, transition state geometries, and the resulting product distributions. This paper will serve as an in-depth resource for researchers, scientists, and drug development professionals seeking to leverage the unique steric profile of P1-t-Oct to achieve their synthetic goals.

Introduction: The Principle of Steric Hindrance in Catalysis

Steric hindrance is a fundamental concept in chemistry, referring to the spatial arrangement of atoms within a molecule and the resulting non-bonding interactions that can influence reaction rates and pathways.[1][2] In essence, the size and shape of molecules can prevent or retard chemical reactions.[3] While often viewed as a constraint, astute chemists can exploit steric effects as a powerful tool to direct the outcome of a reaction, favoring desired products and minimizing unwanted side reactions.[4]

Bulky alkyl groups are frequently employed to introduce significant steric hindrance.[5] The tert-octyl group, systematically named 1,1,3,3-tetramethylbutyl, is a particularly large and sterically demanding substituent. Its branched structure creates a significant three-dimensional footprint, which can effectively shield a reactive center from incoming reagents.

Phosphazene bases are a class of exceptionally strong, non-ionic bases that have found wide application in organic synthesis.[6] The P1-type bases, such as P1-t-Oct, are monomeric phosphazenes where the substituent on the iminophosphorane nitrogen can be varied to modulate the base's properties. The choice of this substituent, from a smaller methyl group to the bulky tert-octyl group, allows for fine-tuning of the steric environment around the basic nitrogen atom.

The Molecular Architecture of P1-t-Oct: A Steric Profile

The chemical structure of P1-t-Oct is tert-Octylimino-tris(dimethylamino)phosphorane.[7] The key feature of this molecule, from a steric perspective, is the tert-octyl group attached to the imino nitrogen.

Caption: Molecular graph of P1-t-Oct.

The tert-octyl group is significantly larger than the more commonly encountered tert-butyl group found in the analogous P1-t-Bu phosphazene base. This increased bulk has profound implications for how P1-t-Oct interacts with other molecules.

| Substituent | Chemical Formula | Relative Steric Bulk |

| tert-Butyl | -C(CH₃)₃ | High |

| tert-Octyl | -C(CH₃)₂CH₂C(CH₃)₃ | Very High |

The additional ethylene and trimethyl groups of the tert-octyl substituent extend the steric shield further from the phosphazene core, creating a more pronounced "umbrella" effect over the basic nitrogen atom. This has a direct impact on the accessibility of the lone pair of electrons on the imino nitrogen, which is the source of the molecule's basicity.

The Mechanistic Implications of Steric Hindrance in P1-t-Oct

The steric bulk of the tert-octyl group in P1-t-Oct influences its chemical behavior in several key ways:

Attenuation of Nucleophilicity

While P1-t-Oct is a very strong base, its nucleophilicity is significantly tempered by the steric hindrance around the basic nitrogen. This is a crucial feature, as it allows P1-t-Oct to deprotonate even weakly acidic protons without engaging in unwanted nucleophilic side reactions. This is particularly advantageous in, for example, elimination reactions where a non-nucleophilic base is required to avoid substitution byproducts.

Control of Regioselectivity

In reactions where a substrate has multiple potential sites for deprotonation, the steric bulk of the base can play a decisive role in determining the regiochemical outcome. P1-t-Oct, with its large steric footprint, will preferentially abstract the most sterically accessible proton. This can be a powerful strategy for controlling the formation of specific constitutional isomers.

For instance, in the deprotonation of an unsymmetrical ketone, a less hindered base might produce a mixture of enolates, while the bulky P1-t-Oct would be expected to selectively deprotonate the less substituted α-carbon, leading to the kinetic enolate.

Caption: Regioselective deprotonation using a sterically hindered base.

Influence on Stereoselectivity

The steric environment created by the tert-octyl group can also influence the stereochemical outcome of a reaction. By selectively stabilizing or destabilizing certain transition states, P1-t-Oct can favor the formation of one stereoisomer over another. This is particularly relevant in asymmetric synthesis, where the creation of a specific enantiomer or diastereomer is the primary objective.

Experimental Protocols for Assessing Steric Effects

Competitive Reaction Kinetics

A common method to assess the relative steric bulk of different bases is to perform competitive reactions.

Protocol: Competitive Deprotonation

-

Reactant Preparation: A solution containing an equimolar mixture of two substrates with different steric environments around an acidic proton is prepared in a suitable aprotic solvent (e.g., THF, toluene).

-

Base Addition: A substoichiometric amount (e.g., 0.1 equivalents) of the phosphazene base (e.g., P1-t-Oct and, in a separate experiment, P1-t-Bu) is added to the reactant solution at a controlled temperature.

-

Reaction Quenching: After a short reaction time, the reaction is quenched with a suitable electrophile (e.g., a deuterated source like D₂O or an alkyl halide).

-

Product Analysis: The ratio of the products resulting from the deprotonation of the two competing substrates is determined using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Interpretation: A higher ratio of the product derived from the less sterically hindered substrate indicates a greater steric demand of the base.

X-ray Crystallography

The most definitive method for visualizing the three-dimensional structure of a molecule and quantifying its steric properties is single-crystal X-ray diffraction.[8][9]

Protocol: X-ray Crystal Structure Determination

-

Crystallization: High-quality single crystals of P1-t-Oct or a stable derivative are grown from a suitable solvent system.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.[10]

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

-

Analysis: The resulting structure would provide a detailed view of the spatial arrangement of the tert-octyl group and allow for the calculation of steric parameters such as cone angles.

Note: To the best of our knowledge, a publicly available crystal structure of P1-t-Oct has not been reported.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution.[5][6]

Protocol: 2D NMR for Conformational Insights

-

Sample Preparation: A solution of P1-t-Oct is prepared in a suitable deuterated solvent.

-

Data Acquisition: A suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed.

-

Data Analysis: The through-bond correlations from COSY and HSQC are used to assign the proton and carbon signals. The through-space correlations from NOESY can provide information about the proximity of different parts of the molecule, offering insights into the preferred solution-phase conformation of the tert-octyl group.

Computational Modeling: A Predictive Approach

In the absence of extensive experimental data, computational modeling provides a powerful avenue for predicting and visualizing the steric properties of P1-t-Oct.

Methodology: Density Functional Theory (DFT) Calculations

-

Model Building: A 3D model of the P1-t-Oct molecule is constructed.

-

Geometry Optimization: The geometry of the molecule is optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation.

-

Steric Parameter Calculation: From the optimized geometry, various steric parameters can be calculated, such as:

-

Molecular Volume and Surface Area: To quantify the overall size of the molecule.

-

Steric Maps: To visualize the regions of high and low steric hindrance around the basic nitrogen.

-

Caption: Workflow for computational analysis of steric hindrance.

Conclusion and Future Outlook

The tert-octyl group in P1-t-Oct is not merely a passive substituent but an active participant in directing the course of chemical reactions. Its significant steric bulk provides a powerful handle for chemists to control selectivity and minimize unwanted side reactions. While this guide has outlined the fundamental principles and expected effects of this steric hindrance, there remains a fertile ground for further experimental and computational investigation.

Future work should focus on direct comparative studies of P1-t-Oct with other P1-phosphazene bases in a variety of synthetically important reactions. The determination of the X-ray crystal structure of P1-t-Oct would provide invaluable empirical data to validate and refine our understanding of its steric profile. As the demand for more selective and efficient synthetic methodologies grows, a deeper appreciation for the subtle yet profound effects of steric hindrance, as exemplified by the tert-octyl group in P1-t-Oct, will be indispensable for the advancement of chemical synthesis and drug discovery.

References

-

Xie, M., & Lu, W. (2018). Attraction or repulsion? Theoretical assessment of bulky alkyl groups by employing dispersion-corrected DFT. RSC Advances, 8(5), 2521-2528. [Link]

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

Bentham Science Publishers. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]

-

Semantic Scholar. (n.d.). Steric Effects In Organic Chemistry. Retrieved from [Link]

-

Lagrené, K., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. PubMed Central. [Link]

-

McGraw Hill. (2020). Steric effect (chemistry). AccessScience. [Link]

-

Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

-

Tulane University. (2018). X-Ray Crystallography. Retrieved from [Link]

-

The Unprofessfional. (2021, September 26). Understanding x-ray crystallography structures [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

-

Quora. (2016, December 4). What produces steric hindrance?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

-

MDPI. (2022). Crotoxin B from the South American Rattlesnake Crotalus vegrandis Blocks Voltage-Gated Calcium Channels Independent of Its Intrinsic Catalytic Activity. Toxins, 14(11), 778. [Link]

-

Wikipedia. (n.d.). Ribonuclease P. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X-ray damage to the Mn4Ca complex in single crystals of photosystem II: A case study for metalloprotein crystallography. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Phosphazene superbase P4-t-Bu: a versatile and efficient catalyst in morden organic synthesis. Retrieved from [Link]

-

ResearchGate. (2015). The Effect of Pressure on Organic Reactions. Retrieved from [Link]

Sources

- 1. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]

- 2. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P4-t-Bu - Wikipedia [en.wikipedia.org]

- 4. Phosphazene base | Sigma-Aldrich [sigmaaldrich.com]

- 5. auremn.org.br [auremn.org.br]

- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. X-Ray Crystallography [www2.tulane.edu]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Whitepaper: The Non-Ionic Advantage: A Technical Guide to the Phosphazene Base P1-t-Oct

Abstract: In the landscape of modern organic synthesis and pharmaceutical development, the choice of a base is a critical parameter that dictates reaction efficiency, selectivity, and purity. Traditional ionic bases, while effective, often introduce complexities such as poor solubility, metal-ion-catalyzed side reactions, and challenging workups. This guide provides an in-depth technical analysis of the phosphazene base P1-t-Oct (tert-Octylimino-tris(dimethylamino)phosphorane), a powerful, sterically hindered, and, most importantly, non-ionic strong base. We will explore the fundamental principles of its non-ionic nature, elucidate the significant advantages this characteristic confers, and provide practical insights and protocols for its application in research and drug development.

Introduction to Phosphazene Bases

Phosphazene bases are a class of charge-neutral, extremely strong nitrogen bases built upon a unique phosphorus-nitrogen backbone. The core structure features a nitrogen basic center double-bonded to a pentavalent phosphorus atom.[1] Their basicity can be dramatically enhanced through oligomerization, creating a family of bases (P1, P2, P4) with a wide spectrum of strengths.[1] Unlike conventional amine bases, their high basicity is not derived from the simple availability of a lone pair on a nitrogen atom but from the high stability of the resulting protonated phosphazenium cation, which effectively delocalizes the positive charge across the P-N system.

P1-t-Oct is a monomeric (P1) phosphazene base distinguished by a bulky tert-octyl group.[2] This steric hindrance, combined with its inherent non-ionic character, makes it a highly selective and versatile tool in the chemist's arsenal.[3]

The Unique Physicochemical Profile of P1-t-Oct

The efficacy of P1-t-Oct stems from its distinct molecular structure and resulting physical properties. As a neutral organic molecule, it exhibits characteristics that set it apart from common inorganic or organometallic bases.

Figure 1: Molecular Structure of P1-t-Oct.

A summary of its key properties is presented in Table 1. Its liquid form and high boiling point facilitate easy handling and dosing in a laboratory setting.

| Property | Value | Source(s) |

| Chemical Name | tert-Octylimino-tris(dimethylamino)phosphorane | |

| CAS Number | 161118-69-0 | [4] |

| Molecular Formula | C₁₄H₃₅N₄P | [5] |

| Molecular Weight | 290.43 g/mol | [4] |

| Appearance | Clear, colorless to greenish-yellow liquid | [6] |

| Boiling Point | 68 °C / 0.05 mmHg | [7] |

| Refractive Index | n20/D 1.474 | [8] |

Table 1: Physicochemical Properties of this compound.

Core Advantage: The Non-Ionic Character

The defining feature of P1-t-Oct is that it is a non-ionic, non-charged base. This fundamental property provides a cascade of advantages over traditional ionic bases like alkali metal hydrides (NaH), amides (LDA), or alkoxides (t-BuOK).

Enhanced Solubility in Organic Media

Being a neutral organic molecule, P1-t-Oct is highly soluble in a wide range of apolar to moderately polar organic solvents, such as hexanes, toluene, and THF.[1] This contrasts sharply with ionic bases, which often have poor solubility in common reaction solvents, leading to heterogeneous reaction mixtures.

Causality: Homogeneous reaction conditions ensure better stoichiometry control, reproducible kinetics, and often lead to milder reaction conditions and cleaner conversions, as mass transfer limitations are eliminated. This is particularly crucial for sensitive substrates in complex molecule synthesis, a cornerstone of drug development.[6]

Generation of "Naked" Anions

When P1-t-Oct deprotonates a substrate, it forms a highly stable, sterically shielded phosphazenium cation and a substrate anion. Crucially, this anion is not tightly associated with a small, Lewis-acidic metal counter-ion (e.g., Li⁺, Na⁺). This results in a highly reactive, or "naked," anion.[1]

Figure 2: Mechanism of "Naked" Anion Generation.

Elimination of Metal Cation Side Reactions

Ionic bases introduce metal cations that can act as Lewis acids, catalyzing a host of undesirable side reactions.[1] These include:

-

Aldol reactions: Unintended enolate condensations.

-

Epoxide rearrangements: Formation of undesired isomers.

-

Hydride shifts and eliminations: Leading to product degradation.

Causality: The absence of a metallic counter-ion with P1-t-Oct prevents these Lewis-acid-catalyzed pathways. This results in significantly cleaner reactions, higher yields of the desired product, and a simplified purification process, which are critical considerations for scaling up reactions in pharmaceutical manufacturing.

| Feature | This compound | Typical Ionic Base (e.g., LDA, NaH) |

| Nature | Non-ionic, charge-neutral molecule | Ionic salt |

| Solubility | High in common organic solvents (THF, toluene) | Often poor, leading to slurries |

| Counter-ion | Large, non-coordinating phosphazenium cation | Small, Lewis-acidic metal cation (Li⁺, Na⁺) |

| Anion Reactivity | Generates highly reactive "naked" anions | Forms tight ion pairs, moderating reactivity |

| Side Reactions | Avoids metal-catalyzed side reactions | Prone to Lewis-acid catalyzed side reactions |

| Workup | Simpler, often aqueous extraction | Can be complex, requiring quenching and filtration |

Table 2: Comparative Analysis of P1-t-Oct vs. Traditional Ionic Bases.

Applications in Synthesis and Drug Discovery

The unique properties of P1-t-Oct make it an invaluable reagent in contexts where strong, non-nucleophilic basicity is required without the complications of metal ions.

Catalysis in Organic Synthesis

P1-t-Oct serves as a highly effective catalyst and reagent in a variety of organic transformations.[6] Its high basicity and low nucleophilicity are ideal for promoting reactions such as:

-

Alkylations and Arylations: Deprotonating weak carbon and heteroatom acids to generate nucleophiles for C-C and C-X bond formation.[1][9]

-

Polymer Chemistry: Acting as a potent initiator for the ring-opening polymerization (ROP) of monomers like lactones and epoxides.[10][11] Judicious choice of the phosphazene base is critical to match the monomer's reactivity and avoid side reactions like transesterification.[10]

-

Elimination Reactions: Effecting clean E2 eliminations without the rearrangement or substitution side products common with smaller, more nucleophilic bases.

Enabling Complex Pharmaceutical Development

In drug discovery and development, P1-t-Oct is a preferred choice for the synthesis of active pharmaceutical ingredients (APIs).[6] Its compatibility with a wide array of functional groups and reaction conditions allows for the efficient construction of complex molecular architectures.[6] For instance, in the synthesis of nucleotide analogues as potential purinoceptor antagonists, phosphazene bases have been shown to accelerate the alkylation of adenine compared to mineral bases, demonstrating their utility in creating libraries of potential drug candidates.[9]

Experimental Protocols

As a strong base, P1-t-Oct is hygroscopic and corrosive.[1] Proper handling under an inert atmosphere (e.g., Nitrogen or Argon) is essential for maintaining its reactivity and ensuring safety.

General Protocol for a P1-t-Oct Mediated Alkylation

This protocol provides a generalized workflow for the alkylation of a weakly acidic proton adjacent to a carbonyl group.

Materials:

-

Substrate (e.g., a ketone or ester)

-

P1-t-Oct (≥97.0%)

-

Electrophile (e.g., alkyl halide)

-

Anhydrous solvent (e.g., THF, Toluene)

-

Quenching solution (e.g., saturated aq. NH₄Cl)

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add the substrate (1.0 eq.) and dissolve in anhydrous solvent (e.g., THF).

-

Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath to control the exothermic deprotonation.

-

Base Addition: Add P1-t-Oct (1.05 - 1.2 eq.) dropwise via syringe. The solution may change color upon enolate formation. Stir for 30-60 minutes at this temperature.

-

Electrophile Addition: Add the electrophile (1.1 eq.) dropwise, maintaining the reaction temperature.

-

Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once complete, cool the reaction in an ice bath and carefully quench by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate), and extract the product. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the desired alkylated product.

Figure 3: General Experimental Workflow for Alkylation.

Conclusion

The this compound represents a significant advancement over traditional ionic bases for a broad range of applications in organic synthesis and drug development. Its non-ionic character is the linchpin of its advantages, affording high solubility in organic solvents, eliminating deleterious metal-catalyzed side reactions, and generating highly reactive "naked" anions. These features translate into cleaner reaction profiles, higher yields, and simplified purification protocols. For researchers and drug development professionals, mastering the use of P1-t-Oct opens the door to more efficient and robust synthetic strategies, particularly in the construction of complex, high-value molecules.

References

- Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex website.

-

Royal Society of Chemistry. (2022). Phosphazenes | Organophosphorus Chemistry. Books Gateway. Retrieved from [Link]

-

ResearchGate. (n.d.). Phosphazene: Preparation, Reaction and Catalytic Role. Retrieved from [Link]

-

ResearchGate. (n.d.). Phosphazene Bases: A New Category of Organocatalysts for the Living Ring-Opening Polymerization of Cyclic Esters | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Phosphazene Bases as Organocatalysts for Ring-Opening Polymerization of Cyclic Esters | Request PDF. Retrieved from [Link]

-

Lab Supplies. (n.d.). This compound, >=97.0%. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Potential Purinoceptor Antagonists: Application of P1-tBu Phosphazene Base for Alkylation of Adenine in Solution and on Solid Phase | Request PDF. Retrieved from [Link]

Sources

- 1. Phosphazene Bases [sigmaaldrich.cn]

- 2. Phosphazene base | Sigma-Aldrich [sigmaaldrich.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. This compound = 97.0 161118-69-0 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound = 97.0 161118-69-0 [sigmaaldrich.com]

- 8. This compound = 97.0 161118-69-0 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Discovery and development of P1-type phosphazene bases

An In-Depth Technical Guide to the Discovery and Development of P1-Type Phosphazene Bases

Authored by a Senior Application Scientist

Foreword: The Rise of the Non-Ionic Superbase

In the landscape of modern synthetic chemistry, the demand for potent, selective, and soluble bases is perpetual. While traditional ionic bases like lithium diisopropylamide (LDA) and n-butyllithium (BuLi) have been workhorses for decades, their application is often complicated by poor solubility in non-polar solvents, aggregation phenomena, and competing nucleophilicity. This guide delves into the genesis and evolution of P1-type phosphazenes, a class of charge-neutral, non-nucleophilic superbases that have provided elegant solutions to these long-standing challenges. We will explore their discovery, rationalize the synthetic strategies behind their creation, and illuminate the structure-property relationships that make them indispensable tools for researchers in organic synthesis and polymer science.

Foundational Concepts: What Defines a P1 Phosphazene?

Phosphazenes are a broad class of organophosphorus compounds characterized by a phosphorus(V) center double-bonded to a nitrogen atom (−N=P−)[1]. The simplest monomeric acyclic phosphazenes are termed P1-type . Their general structure is R−N=P(NR'₂)₃, where the central phosphorus atom is bonded to one imino nitrogen and three amino nitrogen atoms[1].

The extraordinary basicity of these molecules, which can surpass that of classic organic bases like DBU by several orders of magnitude, stems from the remarkable stability of their protonated form[2][3]. Upon protonation at the external, doubly-bonded imino nitrogen, the resulting positive charge is extensively delocalized through resonance across the P-N backbone. This delocalization, coupled with the strong electron-donating effect of the three dialkylamino groups on the phosphorus atom, makes the conjugate acid exceptionally stable and, consequently, the neutral base extremely strong[3][4].

The Genesis of P1 Bases: Key Synthetic Strategies

The development of practical, scalable routes to P1 phosphazenes was critical for their adoption by the wider scientific community. Two primary methodologies have become dominant: the Staudinger reaction and the Kirsanov reaction. The choice between them is often dictated by the desired substituents and the availability of starting materials.

The Staudinger Reaction: A Modular Approach

The Staudinger reaction provides a highly versatile route to P1 phosphazenes through the reaction of a tertiary phosphine with an organic azide. The reaction proceeds via a phosphazide intermediate, which then eliminates dinitrogen gas (N₂) upon heating to yield the final iminophosphorane (phosphazene)[5].

Causality: The key advantage of this method is its modularity. The phosphorus component, a peralkylated triaminophosphine, and the azide component can be varied independently. This allows for the synthesis of bases with finely tuned steric and electronic properties. For instance, using bulky alkyl azides like tert-butyl azide leads to sterically hindered bases that are exceptionally non-nucleophilic[5].

Field-Proven Protocol: Synthesis of P1-t-Bu

This protocol describes the synthesis of N′-tert-Butyl-N,N,N′,N′,N′′,N′′-hexamethylphosphorimidic triamide (P1-t-Bu), a widely used P1 base[6], via a one-pot, two-step Staudinger reaction[5].

-

Reagents & Setup:

-

Tris(dimethylamino)phosphine [P(NMe₂)₃]

-

tert-Butyl azide (t-BuN₃)

-

Anhydrous toluene

-

Schlenk flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar).

-

-